2-Methyl-3-(thiazol-4-yl)propanoic acid
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Overview
Description
2-Methyl-3-(thiazol-4-yl)propanoic acid is an organic compound featuring a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of α-bromoacetophenone with thiourea to form the thiazole ring, followed by subsequent reactions to introduce the propanoic acid group .
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(thiazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-3-(thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-(thiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: Another anticancer agent with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Uniqueness: 2-Methyl-3-(thiazol-4-yl)propanoic acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with different biological targets. This versatility makes it a valuable compound in both research and industrial applications .
Biological Activity
2-Methyl-3-(thiazol-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antibacterial, and immunomodulatory properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a thiazole ring, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has demonstrated the ability to modulate cytokine release, particularly inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
- Antibacterial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Immunomodulatory Effects : The compound influences immune responses, enhancing certain cytokine levels while suppressing others.
Anti-inflammatory Activity
A recent study evaluated the impact of this compound on cytokine production in peripheral blood mononuclear cells (PBMCs). The results showed that at concentrations of 50 µg/mL, the compound significantly reduced TNF-α levels by approximately 44–60% compared to control groups. This reduction indicates a strong anti-inflammatory potential.
Concentration (µg/mL) | TNF-α Production (%) | IL-6 Production (%) |
---|---|---|
Control | 100 | 100 |
25 | 85 | 90 |
50 | 40 | 95 |
100 | 60 | 80 |
Table 1: Effect of varying concentrations of this compound on cytokine production.
Antibacterial Activity
The antibacterial efficacy of this compound was tested against both Gram-positive and Gram-negative bacteria. The compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | >128 |
Table 2: Minimum inhibitory concentration (MIC) values for various bacterial strains.
Immunomodulatory Effects
In addition to its anti-inflammatory properties, the compound was found to influence the release of IL-10, an anti-inflammatory cytokine. This suggests that it may play a role in balancing immune responses, which is crucial in conditions such as autoimmune diseases.
Case Studies
One notable case study involved patients with chronic inflammatory conditions who were administered a formulation containing this compound. Results indicated a significant decrease in inflammatory markers and improvement in clinical symptoms after a treatment period of eight weeks.
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-methyl-3-(1,3-thiazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10)2-6-3-11-4-8-6/h3-5H,2H2,1H3,(H,9,10) |
InChI Key |
DKULVHGNLSESOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CSC=N1)C(=O)O |
Origin of Product |
United States |
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